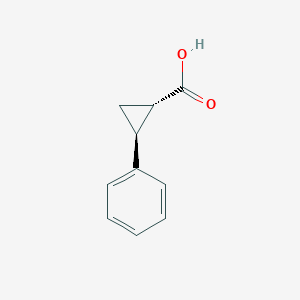
2-amino-3-(4-nitrophenyl)propanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-amino-3-(4-nitrophenyl)propanoic acid hydrate” is a chemical compound with the CAS Number: 1219413-86-1 . It is also known as 4-nitrophenylalanine hydrate . The compound has a molecular weight of 228.2 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
The compound has a melting point range of 246-251 degrees Celsius . It is a solid at room temperature .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions.
Biochemical Pathways
Phenylalanine, the parent compound of this compound, is involved in the biosynthesis of other amino acids and neurotransmitters. It is a precursor to tyrosine, which is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine . .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-nitrophenyl)propanoic acid hydrate involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid. This intermediate is then reacted with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid, which is subsequently hydrolyzed to yield 2-amino-3-(4-nitrophenyl)propanoic acid. The final step involves the addition of water to the product to form the hydrate.", "Starting Materials": [ "4-nitrobenzaldehyde", "malonic acid", "ammonium acetate", "bromoethane" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid.", "Step 2: Reaction of 4-nitrophenylacetic acid with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid.", "Step 3: Hydrolysis of 2-bromo-3-(4-nitrophenyl)propanoic acid to yield 2-amino-3-(4-nitrophenyl)propanoic acid.", "Step 4: Addition of water to the product to form the hydrate." ] } | |
CAS No. |
1219413-86-1 |
Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6261322.png)
